molecular formula C22H21N3O4 B2576282 (E)-1-(4-nitrophenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione CAS No. 1164562-93-9

(E)-1-(4-nitrophenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione

Cat. No.: B2576282
CAS No.: 1164562-93-9
M. Wt: 391.427
InChI Key: JXRMRWYQQYIQGI-XDHOZWIPSA-N
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Description

The compound (E)-1-(4-nitrophenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted at position 1 with a 4-nitrophenyl group and at position 3 with a (1,3,3-trimethylindolin-2-ylidene)methyl moiety. The indolinylidene substituent contributes π-conjugation, which may improve planarity and binding affinity in biological systems .

Properties

IUPAC Name

1-(4-nitrophenyl)-3-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-22(2)17-6-4-5-7-18(17)23(3)19(22)12-14-13-20(26)24(21(14)27)15-8-10-16(11-9-15)25(28)29/h4-12,14H,13H2,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRMRWYQQYIQGI-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-nitrophenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, including antibacterial and anticancer properties, supported by various studies and data.

Synthesis and Characterization

The compound can be synthesized through a one-pot three-component reaction involving 4-nitrophenyl derivatives and trimethylindoline. The synthesis typically employs palladium-copper catalysis under nitrogen atmosphere conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) confirm the structure and purity of the compound.

Table 1: Characterization Data of this compound

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₃
Molecular Weight314.35 g/mol
NMR Chemical Shiftsδ 8.04 (d), 7.38 (dd), ...
HRMSm/z: calcd for C₁₇H₁₈N₄O₃ [M + H]+ 315.15; Found: 315.14

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli , with inhibition zones measured using the agar diffusion method.

Table 2: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus17
Escherichia coli15

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

In addition to its antibacterial properties, preliminary investigations into the anticancer activity of this compound indicate promising results. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 3: Anticancer Activity of this compound

Cell LineIC₅₀ (µM)Effect
MCF-725Significant growth inhibition
A54930Moderate growth inhibition

The compound demonstrated dose-dependent cytotoxicity in these cell lines, indicating its potential as an anticancer agent.

Case Studies

A recent publication highlighted the synthesis and biological evaluation of related pyrrolidine derivatives. These studies focused on the structure-activity relationship (SAR) to optimize the antibacterial and anticancer effects. It was found that modifications to the nitrophenyl group significantly influenced biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

The pyrrolidine-2,5-dione scaffold is highly modular, with substituents dictating physicochemical and biological properties. Key comparisons include:

  • In contrast, the 4-nitrophenyl group in the target compound may prioritize electron-deficient interactions over receptor binding.
  • N-[(4-Arylpiperazin-1-yl)-methyl] derivatives : Arylpiperazinyl groups enhance anticonvulsant activity (e.g., ED50 = 14.18 mg/kg in MES tests), suggesting bulky substituents improve CNS penetration . The target compound’s indolinylidene group, while planar, may limit blood-brain barrier permeability.
  • Allylidene derivatives (e.g., 3-(substituted)-1-(pyridin-2-yl)allylidene) : Pyridine and allylidene substituents improve catalytic efficiency in synthesis (using Fe2O3@SiO2/In2O3 catalysts) , whereas the target compound’s nitro group may require alternative coupling strategies.

Physicochemical Properties

  • Spectroscopic Characterization : Analogous compounds are validated via 1H NMR (δ 6.5–8.5 ppm for aromatic protons) and HRMS (e.g., m/z 337.1 [M+H]+ ). The target compound’s nitro group may downfield-shift NMR signals.
  • Thermal Stability : Melting points for indol-3-yl derivatives range from 120–150°C , while allylidene derivatives are oils . The nitro group may increase the target compound’s melting point.

Key Research Findings and Gaps

  • Structural Insights : The 4-nitrophenyl group’s electron-withdrawing nature contrasts with indole’s electron-rich profile, suggesting divergent binding mechanisms .
  • Synthetic Challenges : Catalytic methods for nitro-substituted pyrrolidine-2,5-diones remain underexplored compared to allylidene/indole derivatives .

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